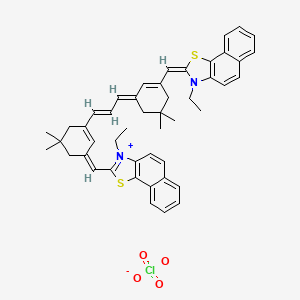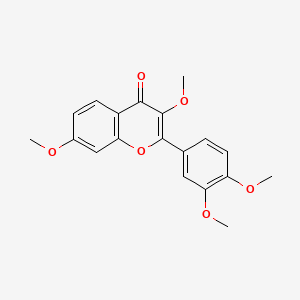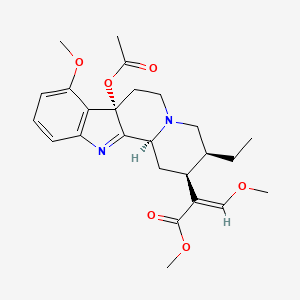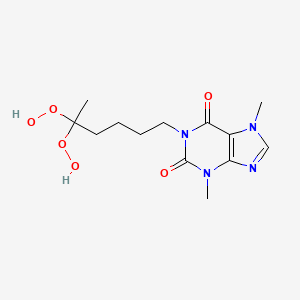
Pentoxifylline gem-dihydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxifylline gem-dihydroperoxide is a derivative of pentoxifylline, a methylxanthine derivative known for its vasodilatory and anti-inflammatory properties This compound is of interest due to its unique chemical structure, which includes two hydroperoxide groups attached to the same carbon atom (geminal dihydroperoxide)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentoxifylline gem-dihydroperoxide typically involves the oxidation of pentoxifylline. One common method is the use of hydrogen peroxide in the presence of a catalyst such as cesium nitrate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Pentoxifylline gem-dihydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can convert it back to pentoxifylline or other derivatives.
Substitution: The hydroperoxide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium peroxydisulfate, and UV irradiation.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Pentoxifylline and its derivatives.
Substitution: Various substituted pentoxifylline derivatives.
Aplicaciones Científicas De Investigación
Pentoxifylline gem-dihydroperoxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on cellular oxidative stress and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pentoxifylline gem-dihydroperoxide involves its ability to generate reactive oxygen species (ROS) through the decomposition of its hydroperoxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to changes in cellular signaling and function . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Gem-dihydroperoxides of aldehydes and ketones: These compounds share the geminal dihydroperoxide structure and are used in similar applications.
Other methylxanthine derivatives: Compounds like caffeine and theophylline have similar core structures but lack the hydroperoxide groups.
Uniqueness
Pentoxifylline gem-dihydroperoxide is unique due to its dual hydroperoxide groups, which impart distinct chemical reactivity and potential biological effects. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1243654-85-4 |
|---|---|
Fórmula molecular |
C13H20N4O6 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
1-(5,5-dihydroperoxyhexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O6/c1-13(22-20,23-21)6-4-5-7-17-11(18)9-10(14-8-15(9)2)16(3)12(17)19/h8,20-21H,4-7H2,1-3H3 |
Clave InChI |
LUXSBGYLGNHVOT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


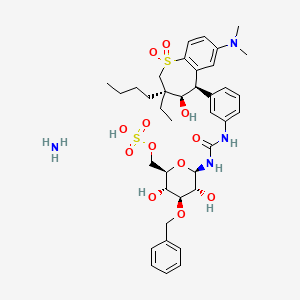
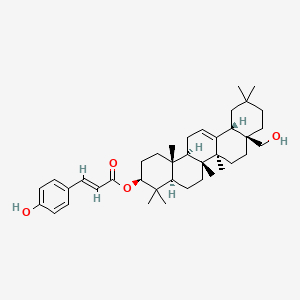
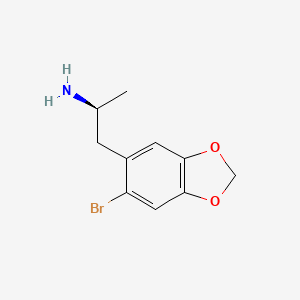


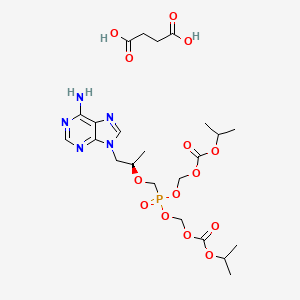
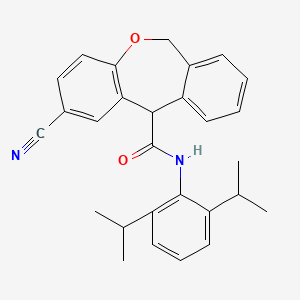


![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
